sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate
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Overview
Description
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate is a compound that features an imidazole ring and an oxetane ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties . The oxetane ring is a four-membered ring containing one oxygen atom, which is known for its strained nature and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole derivatives involves the cyclization of amido-nitriles under mild conditions . The oxetane ring can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can lead to dihydroimidazole derivatives.
Scientific Research Applications
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxetane ring’s strained nature makes it reactive, allowing it to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(1H-indol-3-yl)acetate: Contains an indole ring instead of an imidazole ring.
3-(1H-imidazol-1-yl)propionate-1,2,3-13C3 sodium salt: Contains a propionate group instead of an oxetane ring.
Uniqueness
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate is unique due to the presence of both an imidazole ring and an oxetane ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
2680528-10-1 |
---|---|
Molecular Formula |
C8H9N2NaO3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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